6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine
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Overview
Description
6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with isopropyl isocyanate, followed by cyclization with hydrazine hydrate to form the pyrazolo[1,5-b][1,2,4]triazole core. The ethoxy group is introduced through an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-b][1,2,4]triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The inhibition of CDKs disrupts the phosphorylation of key proteins involved in cell cycle progression, thereby preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazole-containing heterocycles with similar biological activities.
Pyrazolo[5,1-c]triazine: Known for their antitrypanosomal and antischistosomal activities.
1,3,4-Thiadiazole: Exhibits a wide range of biological activities including antimicrobial and anticancer properties.
Uniqueness
6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C9H15N5O |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-ethoxy-2-propan-2-yl-3H-pyrazolo[1,5-b][1,2,4]triazol-7-amine |
InChI |
InChI=1S/C9H15N5O/c1-4-15-9-6(10)8-11-7(5(2)3)12-14(8)13-9/h5H,4,10H2,1-3H3,(H,11,12) |
InChI Key |
USJKRCKHOMBYFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C(=C1N)N=C(N2)C(C)C |
Origin of Product |
United States |
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